molecular formula C16H23N7O2 B223282 Eptapirone CAS No. 179756-85-5

Eptapirone

Número de catálogo B223282
Número CAS: 179756-85-5
Peso molecular: 345.4 g/mol
Clave InChI: NMYAHEULKSYAPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eptapirone (F-11,440) is a very potent and highly selective 5-HT1A receptor full agonist of the azapirone family . Its affinity for the 5-HT1A receptor was reported to be 4.8 nM (Ki) (or 8.33 (pKi)), and its intrinsic activity approximately equal to that of serotonin (i.e., 100%) . It has the potential to regulate anxiety disorders .


Synthesis Analysis

An improved synthesis of Eptapirone involves a total of nine steps with an overall yield of 8.8% starting from commercially available materials . The key steps in the synthetic method involved using sodium hydroxide and ethylene glycol as solvent, which resulted in a better cyclization and yield .


Molecular Structure Analysis

The molecular formula of Eptapirone is C16H23N7O2 . Its molar mass is 345.407 g·mol−1 . The structure consists of a heterocyclic aromatic portion and an aliphatic portion .


Chemical Reactions Analysis

The synthetic route of Eptapirone involved a series of reactions including cyclization and nucleophilic substitution . The reaction step of Eptapirone could get a better yield (49.6%) with an optimized condition of potassium carbonate as a base, acetonitrile as a solvent, NaI as a catalyst, and a reaction temperature of 50 °C for 12 h .


Physical And Chemical Properties Analysis

Eptapirone has a molecular formula of C16H23N7O2 and a molecular weight of 345.40 . It is stable if stored as directed .

Aplicaciones Científicas De Investigación

1. Sleep Architecture and REM Sleep Effects

Eptapirone, a 5HT1A agonist, has been studied for its effects on sleep architecture, particularly REM sleep. A study compared eptapirone with buspirone and placebo in a randomized, double-blind, placebo-controlled trial. It was found that eptapirone significantly suppresses REM sleep, suggesting that activation of post-synaptic 5HT1A receptors reduces REM sleep. Both eptapirone and buspirone increased sleep fragmentation, but eptapirone had a greater effect on REM sleep suppression, especially when taken in the evening, indicating a more substantial impact on central serotonin receptors than buspirone (Wilson et al., 2005).

2. Synthesis and Potential Applications

A method for the retro-synthesis of eptapirone free base was developed, highlighting its potential in regulating anxiety disorders. The synthesis process involves a nine-step procedure with an overall yield of 8.8% starting from commercially available materials. This improved synthesis method suggests potential for more feasible commercial applications of eptapirone (Peng et al., 2019).

3. Clinical Implications in Psychiatry

In the context of psychiatric research, the effects of 5HT1A receptor agonists like eptapirone have been examined. A study evaluating the impact of perospirone, another 5HT1A agonist, on electrophysiological activity and cognitive function in schizophrenia patients, suggests that similar drugs, potentially including eptapirone, could enhance cognitive functions and modify cortical activity. This implies a role for 5HT1A agonists in managing cognitive and psychopathological symptoms in psychiatric conditions (Sumiyoshi et al., 2009).

4. Comparison with Other Therapeutics

Comparative studies involving eptapirone and other therapeutic agents, such as buspirone, provide insights into the relative efficacy and potential clinical applications of these drugs in various medical fields. Research on buspirone in treating aggression and anxiety in mentally retarded patients, for example, can serve as a benchmark to assess the effectiveness and safety of eptapirone in similar or other therapeutic contexts (Ratey et al., 1991).

Safety And Hazards

Eptapirone is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses possible risks of impaired fertility and harm to unborn child .

Propiedades

IUPAC Name

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYAHEULKSYAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170857
Record name Eptapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eptapirone

CAS RN

179756-85-5
Record name Eptapirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eptapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTAPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eptapirone
Reactant of Route 2
Reactant of Route 2
Eptapirone
Reactant of Route 3
Reactant of Route 3
Eptapirone
Reactant of Route 4
Eptapirone
Reactant of Route 5
Eptapirone
Reactant of Route 6
Reactant of Route 6
Eptapirone

Citations

For This Compound
75
Citations
W Peng, J Chen, H Liu, X Li, Z Deng, J Yuan, Y Peng… - Chemical Papers, 2019 - Springer
… Herein, we report a method to retro-synthesize eptapirone free base. The compound … and less byproducts; (3) the reaction step of eptapirone could get a better yield (49.6%) with an …
Number of citations: 1 link.springer.com
SJ Wilson, JE Bailey, DJ Nutt - Psychopharmacology, 2005 - Springer
… We had an opportunity to examine this in the course of a study of eptapirone, a new 5HT1A agonist and potential antidepressant agent, using a continuous blood pressure monitor (…
Number of citations: 7 link.springer.com
SJ Wilson, JE Bailey, AS Rich, J Nash… - Journal of …, 2005 - journals.sagepub.com
… Eptapirone is a new 5HT1A agonist with a greater intrinsic … was to examine the effects of eptapirone on sleep architecture, … Treatments were eptapirone 1.5mg at 10 AM, eptapirone 1.5…
Number of citations: 41 journals.sagepub.com
EPM Prinssen, FC Colpaert, W Koek - European journal of pharmacology, 2002 - Elsevier
Studies have shown that 5-HT 1A receptor ligands modulate antipsychotic-induced catalepsy. Here, we further examined the role of intrinsic activity at 5-HT 1A receptors in these effects. …
Number of citations: 110 www.sciencedirect.com
W Koek, B Vacher, C Cosi, MB Assié… - European journal of …, 2001 - Elsevier
… of intrinsic activity, eptapirone had intrinsic activity … that eptapirone did not behave as a full agonist, and that the intrinsic activity of F 13714 was significantly higher than that of eptapirone…
Number of citations: 70 www.sciencedirect.com
T Kishi, HY Meltzer, N Iwata - International Journal of …, 2013 - academic.oup.com
The aim of the study was to evaluate the evidence that serotonin 1A (5-HT 1A ) receptor partial agonists of the azapirone class, which are not antipsychotic, have benefits for adjunctive …
Number of citations: 31 academic.oup.com
Y Matsui, S Matsunaga, Y Matsuda, T Kishi… - …, 2016 - thieme-connect.com
Introduction: No meta-analysis has evaluated azapirones (serotonin 1A receptor partial agonists) as anxiolytics for attention deficit hyperactivity disorder (ADHD). Methods: Randomized …
Number of citations: 1 www.thieme-connect.com
H Imai, A Tajika, P Chen, A Pompoli… - Cochrane Database …, 2014 - cochranelibrary.com
… (panic or agoraphobi*) and (azapirone or alnespirone or binospirone or buspirone or enilospirone or eptapirone or gepirone or ipsapirone or revospirone or tandospirone or …
Number of citations: 37 www.cochranelibrary.com
PJ Pauwels, FC Colpaert - Journal of Pharmacology and Experimental …, 2003 - ASPET
… similar findings were obtained with flesinoxan and eptapirone. Even a comparison with [ 35 … ie, buspirone) or efficacious agonists (ie, eptapirone) by monitoring their cAMP responses in …
Number of citations: 24 jpet.aspetjournals.org
CJ Li, LG Zhang, LB Liu, MQ An, L Dong, HY Gu… - Molecular …, 2022 - Springer
… Representative current-clamp recordings showed firing evoked by 40 pA current injection with or without eptapirone (10 μM) or 8-OH DPAT (10 μM) treatment (g, j). Resting membrane …
Number of citations: 3 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.